Ethyl 2-amino-2-(4-fluorophenyl)acetate

Medicinal Chemistry ADME/T Lead Optimization

Ethyl 2-amino-2-(4-fluorophenyl)acetate (CAS 366018-91-9), systematically named 2-(4-fluorophenyl)-DL-glycine ethyl ester, is a fluorinated, non-proteinogenic α-amino acid ester with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol. It serves as a versatile chiral building block in medicinal chemistry, notably as a protected intermediate (ester prodrug form) for the synthesis of β-amyloid modulatory compounds, as cited in Bristol-Myers Squibb's patent family directed toward Alzheimer's disease therapeutics.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 366018-91-9
Cat. No. B3189905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(4-fluorophenyl)acetate
CAS366018-91-9
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)F)N
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3
InChIKeyIGISMORTRUHEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-2-(4-fluorophenyl)acetate (CAS 366018-91-9): A Fluorinated Phenylglycine Ester Building Block for Medicinal Chemistry


Ethyl 2-amino-2-(4-fluorophenyl)acetate (CAS 366018-91-9), systematically named 2-(4-fluorophenyl)-DL-glycine ethyl ester, is a fluorinated, non-proteinogenic α-amino acid ester with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol [1]. It serves as a versatile chiral building block in medicinal chemistry, notably as a protected intermediate (ester prodrug form) for the synthesis of β-amyloid modulatory compounds, as cited in Bristol-Myers Squibb's patent family directed toward Alzheimer's disease therapeutics [2]. Its bifunctional architecture—combining a primary amine, a carboxylic ester, and a para-fluorophenyl ring—enables its incorporation into diverse chemotypes, distinguishing it from non-fluorinated and other halogenated phenylglycine analogs in terms of electronic properties and metabolic stability .

Why Ethyl 2-amino-2-(4-fluorophenyl)acetate Cannot Be Interchanged with Common Phenylglycine Ester Analogs


Although ethyl 2-amino-2-(4-fluorophenyl)acetate shares the phenylglycine ethyl ester scaffold with its non-fluorinated (ethyl 2-amino-2-phenylacetate) and other 4-substituted analogs (e.g., 4-Cl, 4-Br, 4-CH3), the specific electronic and steric influence of the para-fluorine substituent critically differentiates its behavior in both synthetic transformations and biological target interactions. Fluorine's strong electron-withdrawing inductive effect (σp = 0.06) alters the amine's nucleophilicity and the ester's hydrolytic stability compared to the non-fluorinated parent or the electron-donating 4-methyl analog . Furthermore, the introduction of fluorine enhances metabolic stability against cytochrome P450-mediated oxidative degradation, a parameter that cannot be replicated by the 4-chloro or 4-bromo analogs due to their larger van der Waals radii and distinct metabolic liabilities (e.g., potential for reactive metabolite formation with 4-Br) [1]. These physicochemical and metabolic differences preclude direct substitution in structure-activity relationship (SAR) campaigns and process chemistry routes without re-optimization.

Quantitative Differentiation Evidence for Ethyl 2-amino-2-(4-fluorophenyl)acetate


Computed Lipophilicity (XLogP3) Advantage Over Non-Fluorinated and 4-Chloro Analogs

The predicted lipophilicity (XLogP3) of ethyl 2-amino-2-(4-fluorophenyl)acetate is 1.4, which is ~0.5–0.8 log units lower than the 4-chloro analog (predicted XLogP3 ~1.9–2.2) and approximately 0.3 log units higher than the non-fluorinated parent ethyl 2-amino-2-phenylacetate (predicted XLogP3 ~1.1) [1]. This moderate lipophilicity positions the compound in a favorable range for oral absorption and CNS penetration (optimal logP 1–3), offering a balanced profile that avoids the excessive lipophilicity-associated toxicity risks seen with 4-halogen analogs heavier than fluorine.

Medicinal Chemistry ADME/T Lead Optimization

Decreased Amine Basicity (pKa) Relative to Non-Fluorinated Phenylglycine Esters

The predicted pKa of the α-amine in ethyl 2-amino-2-(4-fluorophenyl)acetate is 6.78 ± 0.10, significantly lower than that of the non-fluorinated parent ethyl 2-amino-2-phenylacetate (predicted pKa ~7.6) . The ~0.82 unit decrease results from the electron-withdrawing inductive effect of the para-fluorine, which reduces the amine's basicity and nucleophilicity. In contrast, the electron-donating 4-methyl analog exhibits an elevated predicted pKa of ~6.99 , thereby reversing the electronic trend. This reduced basicity directly influences the compound's reactivity in amide coupling and reductive amination reactions, as well as its protonation state under physiological pH (7.4).

Physical Organic Chemistry API Salt Selection Reactivity Tuning

Validated Synthetic Access: Fischer Esterification Route with 95% Reported Yield

A documented synthetic procedure for ethyl 2-amino-2-(4-fluorophenyl)acetate proceeds via Fischer esterification of DL-4-fluorophenylglycine in ethanol with thionyl chloride (SOCl2) activation, yielding the target ester in approximately 95% yield after a 5-hour reflux [1]. While similar esterification protocols apply to non-fluorinated and 4-chloro phenylglycines, the specific solubility and reaction profile of the 4-fluoro substrate in this ethanolic SOCl2 system benefits from the para-fluorine's modest electron withdrawal, which may reduce competing N-acylation side reactions compared to the more electron-rich 4-methyl or non-fluorinated analog . The high reported yield and straightforward isolation make this compound accessible at scale for fragment-based drug discovery and parallel library synthesis, whereas the 4-bromo analog may require modified conditions to avoid debromination.

Process Chemistry Scale-Up Synthetic Methodology

Favorable Hydrogen Bond Acceptor Count for Target Engagement in Fragment-Based Drug Design

Ethyl 2-amino-2-(4-fluorophenyl)acetate possesses a Hydrogen Bond Acceptor (HBA) count of 4 (ester carbonyl oxygen, ester alkoxy oxygen, amine nitrogen, and fluorine atom) and a Topological Polar Surface Area (TPSA) of 52.3 Ų [1]. In fragment-based drug discovery, TPSA values below 60 Ų and HBA counts of 2–4 are associated with favorable permeability and oral bioavailability. This compound's HBA count is identical to the non-fluorinated phenylglycine ethyl ester but offers an additional HBA via the fluorine atom which, while a weak hydrogen bond acceptor, can contribute to specific polar interactions with protein backbone NH groups or organized water networks in binding pockets [2]. The 4-chloro and 4-bromo analogs possess the same heavy atom count but with larger halogen atoms (Cl, Br) that are weaker H-bond acceptors and may introduce steric clashes in tight binding sites, whereas fluorine's small van der Waals radius (1.47 Å) approximates hydrogen (1.20 Å), preserving binding pocket fit [2].

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Patent-Validated Entry Point to γ-Secretase Modulator Chemical Space for Alzheimer's Disease

The 4-fluorophenylglycine ethyl ester scaffold is explicitly recited as a synthetic intermediate in the Bristol-Myers Squibb patent family (US 8,710,061 / WO2011014535A1) covering compounds that modulate β-amyloid peptide (β-AP) production [1]. This patent encompasses >200 exemplified compounds, including sub-micromolar γ-secretase modulators for Alzheimer's disease. Ethyl 2-amino-2-(4-fluorophenyl)acetate serves as the key amino ester building block from which more elaborate (hetero)aryl-substituted analogs are constructed [1]. While the non-fluorinated phenylglycine ethyl ester can serve a similar role in principle, the presence of the para-fluorine atom is strategic: it blocks a potential site of oxidative metabolism (CYP450-mediated aromatic hydroxylation) on the phenyl ring, and it introduces a 19F NMR handle for conformational and binding studies of the derived final compounds [2]. The 4-chloro and 4-bromo analogs are not claimed in this patent family, underscoring the specific synthetic value of the 4-fluoro substitution pattern for this therapeutic class.

Alzheimer's Disease β-Amyloid γ-Secretase Patent Analysis

Optimal Application Scenarios for Procuring Ethyl 2-amino-2-(4-fluorophenyl)acetate (366018-91-9)


Fragment-Based Lead Discovery Leveraging 19F NMR Screening

Ethyl 2-amino-2-(4-fluorophenyl)acetate's TPSA of 52.3 Ų and HBA count of 4 satisfy Rule-of-Three criteria for fragment libraries [1]. Its para-fluorine atom provides a sensitive 19F NMR probe (100% natural abundance, high gyromagnetic ratio) for protein-observed and ligand-observed screening experiments. Unlike non-fluorinated phenylglycine fragments which are invisible in 19F NMR, this compound enables direct detection of binding events, dissociation constant estimation, and binding site mapping without requiring isotopic labeling or complex orthogonal biophysical assays. This application is specifically enabled by the fluorine atom and cannot be replicated by non-fluorinated, 4-chloro, or 4-bromo analogs, which lack the requisite NMR-active nucleus for this modality.

γ-Secretase Modulator Development for Alzheimer's Disease

Researchers initiating β-amyloid modulation programs can procure this compound as a validated starting material, directly mapping onto the synthetic routes disclosed in US 8,710,061 and WO2011014535A1 [2]. The compound serves as the chiral amino ester building block for constructing fused bicyclic and tricyclic γ-secretase modulators, where the para-fluorine simultaneously provides metabolic stability against CYP450-mediated aromatic oxidation and a lipophilicity (XLogP3 = 1.4) within the CNS drug-like range . Non-fluorinated phenylglycine ethyl esters would require subsequent fluorination, introducing additional synthetic steps and potentially lower overall yields, while 4-chloro and 4-bromo analogs have not been validated in this specific therapeutic context.

Amide Coupling and Reductive Amination Library Synthesis with pH-Tunable Amine Reactivity

The decreased amine pKa (6.78 vs. ~7.6 for the non-fluorinated analog) permits amide bond formation under mildly acidic conditions where the amine is partially deprotonated yet still nucleophilic, potentially reducing competing N-acylation of histidine or lysine residues in peptide conjugation contexts . This pKa shift also facilitates selective reductive amination in the presence of more basic aliphatic amines, providing chemoselectivity advantages in parallel library synthesis compared to the non-fluorinated and 4-methyl analogs whose higher amine basicities may lead to cross-reactivity.

Metabolic Stability Optimization in Lead Series Where 4-Position Aromatic Hydroxylation is Problematic

For lead compounds where in vitro microsomal stability studies identify rapid 4-position aromatic hydroxylation as a primary metabolic soft spot, substitution of a non-fluorinated phenylglycine ethyl ester building block with the 4-fluoro analog can block this pathway [3]. Fluorine's high C-F bond dissociation energy (~485 kJ/mol vs. ~460 kJ/mol for C-H) and its electronegativity deactivate the aromatic ring toward oxidative metabolism, as documented extensively in the medicinal chemistry literature [3]. The 4-chloro and 4-bromo analogs, while also blocking hydroxylation, introduce larger halogens that may alter binding conformations or generate reactive metabolites via reductive dehalogenation, risks that are absent with the 4-fluoro substituent.

Quote Request

Request a Quote for Ethyl 2-amino-2-(4-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.